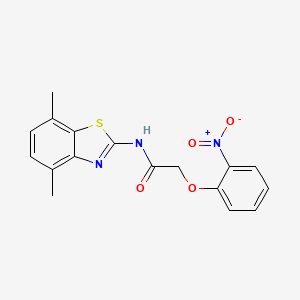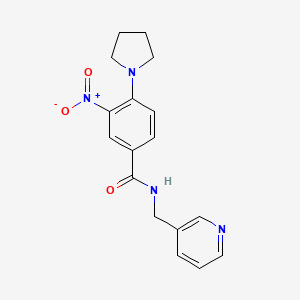![molecular formula C20H23ClN2O4S B4400785 2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B4400785.png)
2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide
Vue d'ensemble
Description
2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Mécanisme D'action
2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This results in decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit B-cell proliferation and survival in a dose-dependent manner. It has also been shown to inhibit cytokine production and immune cell activation. In addition, this compound has demonstrated synergistic effects with other targeted therapies, such as venetoclax, in the treatment of CLL.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK may limit its use in certain situations, such as in the treatment of autoimmune diseases where BTK plays a protective role. In addition, the long half-life of this compound may pose challenges in dosing and administration.
Orientations Futures
There are several potential future directions for the development of 2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide. One area of focus is the combination of this compound with other targeted therapies, such as venetoclax, to increase its efficacy in the treatment of B-cell malignancies. Another area of interest is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, the development of more selective and reversible BTK inhibitors may overcome some of the limitations of this compound and improve its therapeutic potential.
Applications De Recherche Scientifique
2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation and survival.
Propriétés
IUPAC Name |
2-chloro-5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-13-5-4-6-16(9-13)22-20(24)18-10-17(7-8-19(18)21)28(25,26)23-11-14(2)27-15(3)12-23/h4-10,14-15H,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNPWHBFVAFABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)
![4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400716.png)
![2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400733.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)
![2,2-dimethyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4400753.png)

![N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4400765.png)
![N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4400770.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4400775.png)
![1-{2-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4400788.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4400790.png)
![1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4400813.png)